Antibiotic Sch 60065
Description
Structure
2D Structure
Properties
IUPAC Name |
(30E,34E)-2,6,10,14,18,22,26,30,34-nonamethyl-36-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexatriaconta-2,30,34-triene-6,10,14,18,22,26-hexol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H96O12/c1-38(2)19-12-24-46(5,56)26-14-28-48(7,58)30-16-32-50(9,60)34-18-35-51(10,61)33-17-31-49(8,59)29-15-27-47(6,57)25-13-22-39(3)20-11-21-40(4)23-36-62-45-44(55)43(54)42(53)41(37-52)63-45/h19-20,23,41-45,52-61H,11-18,21-22,24-37H2,1-10H3/b39-20+,40-23+/t41-,42-,43+,44-,45-,46?,47?,48?,49?,50?,51?/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDSDRAPFJAZCEX-BXNNAIRLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(CCCC(C)(CCCC(C)(CCCC(C)(CCCC(C)(CCCC(C)(CCCC(=CCCC(=CCOC1C(C(C(C(O1)CO)O)O)O)C)C)O)O)O)O)O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCCC(C)(CCCC(C)(CCCC(C)(CCCC(C)(CCCC(C)(CCCC(C)(CCC/C(=C/CC/C(=C/CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)/C)/C)O)O)O)O)O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H96O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
901.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isolation, Fermentation, and Structural Elucidation Methodologies
Fermentation Processes for Compound Production
The production of Sch 60065 originates from the controlled cultivation of a specific microorganism. nih.govresearchgate.netjst.go.jp Fermentation is the core bioprocess used to generate this and related metabolites. nih.gov
Fungal Strain Cultivation (e.g., Acremonium sp.)
Antibiotic Sch 60065 is a secondary metabolite produced by a fungus taxonomically identified as a member of the Acremonium species. nih.govresearchgate.netjst.go.jpresearchgate.net This fungus is cultivated in a liquid fermentation broth, creating an environment where it can grow and synthesize a family of related compounds. nih.gov The genus Acremonium is known for producing a diverse array of bioactive secondary metabolites. researchgate.net
Optimization of Fermentation Conditions
For the production of antibiotics via fermentation, optimizing conditions is a critical step to maximize yield and ensure consistent production. While specific proprietary details for Sch 60065 are not extensively published, general optimization strategies for fungal fermentations include the precise control of various physical and chemical parameters. These parameters typically involve adjusting the composition of the culture media, pH levels, aeration rates, temperature, and incubation time. ekb.egeuropa.eu The goal is to create the ideal environment that encourages the Acremonium sp. to prioritize the metabolic pathways leading to the synthesis of Sch 60065.
The table below outlines the general fermentation parameters that are typically optimized for antibiotic production.
| Parameter | Description | Typical Goal for Fungal Fermentation |
| Culture Medium | Provides essential nutrients (carbon, nitrogen, minerals) for fungal growth and metabolite production. | A complex medium rich in specific precursors to enhance yield. |
| pH | The acidity or alkalinity of the fermentation broth. | Maintained within a narrow, optimal range for the specific fungal strain. |
| Temperature | The ambient temperature of the incubator or fermentor. | Controlled to support optimal enzymatic activity for growth and synthesis. |
| Aeration | The supply of oxygen to the culture. | Managed to meet the metabolic needs of the fungus, which can be critical for aerobic species. |
| Incubation Time | The duration of the fermentation process. | Timed to harvest the product during the peak production phase (stationary phase) of fungal growth. |
Isolation Techniques
Following the fermentation process, the target compound, Sch 60065, must be separated from the complex mixture of the fermentation broth, which includes the fungal biomass, residual media components, and other metabolites. nih.gov
Extraction Protocols
The initial step in isolating Sch 60065 and its related compounds from the liquid fermentation broth involves solvent extraction. nih.govjst.go.jp Specifically, ethyl acetate (B1210297) is used as the extraction solvent. nih.govresearchgate.net This process partitions the desired compounds from the aqueous broth into the organic solvent, providing a crude extract for further purification. nih.gov
Chromatographic Purification Strategies
To achieve the high level of purity required for structural analysis, a sequence of chromatographic techniques is employed. nih.govjst.go.jp This multi-step approach separates the individual compounds based on their distinct physical and chemical properties, such as size and polarity. nih.gov The purification and separation of the individual compounds, including Sch 60065, were guided by bioassays to track the active components through the fractionation process. nih.govresearchgate.netjst.go.jp
The purification workflow for Sch 60065 involves the following chromatographic methods: nih.govresearchgate.netjst.go.jp
| Technique | Principle of Separation | Role in Purification |
| Gel Filtration Chromatography | Separation based on molecular size (size exclusion). | Used as an initial step to separate large molecules from smaller ones, fractionating the crude extract. |
| Reverse Phase Chromatography | Separation based on hydrophobicity. Nonpolar molecules are retained longer. | A key step to separate compounds of differing polarity from the complex mixture. |
| High-Performance Liquid Chromatography (HPLC) | A high-resolution version of column chromatography, often using reverse-phase columns. | The final polishing step to isolate individual compounds like Sch 60065 to a high degree of purity. |
Advanced Spectroscopic Methods for Structure Elucidation
Once a pure sample of Sch 60065 is obtained, its exact molecular structure is determined using a combination of advanced spectroscopic techniques. nih.govjst.go.jp These methods provide detailed information about the compound's atomic composition, connectivity, and three-dimensional arrangement. anu.edu.auintertek.com The structural analysis identified Sch 60065 as a member of a family of polyhydroxy isoprenoid derivatives. nih.govjst.go.jp
The primary spectroscopic methods used for the structural elucidation of complex natural products like Sch 60065 include: anu.edu.auintertek.comnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques such as 1D NMR (¹H and ¹³C) and 2D NMR (e.g., COSY, HMQC, HMBC) are crucial for determining the carbon-hydrogen framework and the connectivity of atoms within the molecule. anu.edu.aunih.gov
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides the precise molecular weight and elemental formula of the compound. nih.gov Tandem MS (MS/MS) techniques can be used to fragment the molecule, offering clues about its substructures. intertek.com
Infrared (IR) Spectroscopy: This method identifies the presence of specific functional groups (e.g., hydroxyl (-OH), carbonyl (C=O)) within the molecule. anu.edu.au
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to identify the presence of chromophores, which are parts of the molecule that absorb light, often indicating conjugated systems. nih.gov
Together, the data from these spectroscopic methods allowed for the complete structural assignment of this compound. nih.govresearchgate.net
Biosynthesis and Pathway Engineering of Sch 60065
Elucidation of Biosynthetic Pathways
The complete biosynthetic pathway of SCH 60065 has not yet been fully elucidated. As a polyterpenoid, its biosynthesis is presumed to follow the general principles of isoprenoid synthesis in fungi, likely originating from the mevalonate (B85504) pathway to produce isoprene (B109036) units. researchgate.netresearchgate.net However, specific details regarding the enzymes and intermediate steps leading to the final structure of SCH 60065 are not documented.
Precursor Identification Studies
Specific studies identifying the direct precursors for the biosynthesis of SCH 60065 are not available in the current scientific literature. General isoprenoid biosynthesis in fungi utilizes acetyl-CoA, which is converted to isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) through the mevalonate pathway. These five-carbon units serve as the fundamental building blocks for all isoprenoids. It is hypothesized that these are the ultimate precursors for the SCH 60065 backbone.
Enzyme Identification and Characterization in Biosynthesis
There is no specific information available in the scientific literature regarding the identification and characterization of the enzymes involved in the biosynthesis of SCH 60065. The biosynthesis of a complex polyhydroxy isoprenoid like SCH 60065 would likely involve a series of enzymes, including terpene synthases to assemble the carbon skeleton and various modifying enzymes such as cytochrome P450 monooxygenases and hydroxylases to add the hydroxyl groups. researchgate.net However, no specific enzymes from the Acremonium sp. responsible for producing SCH 60065 have been isolated or characterized.
Gene Cluster Analysis
A dedicated gene cluster responsible for the biosynthesis of SCH 60065 has not been identified or analyzed. In fungi, genes for the biosynthesis of secondary metabolites are typically organized in biosynthetic gene clusters (BGCs). While genomic studies have been conducted on various Acremonium species, particularly Acremonium chrysogenum for cephalosporin (B10832234) C production, the specific gene cluster for SCH 60065 has not been reported. nih.govmdpi.com
Genetic Manipulation for Enhanced Production or Analog Generation
There are no published studies on the genetic manipulation of the Acremonium species that produces SCH 60065 with the aim of enhancing its production or generating novel analogs. Research on the genetic engineering of Acremonium has primarily focused on A. chrysogenum to improve the yield of the beta-lactam antibiotic cephalosporin C. researchgate.netresearchgate.net The techniques developed for A. chrysogenum, such as gene overexpression and knockout, could potentially be applied to the SCH 60065 producer if the corresponding biosynthetic genes were identified. nih.govresearchgate.net
Overexpression of Biosynthetic Genes
As the biosynthetic genes for SCH 60065 have not been identified, there are no reports of their overexpression to increase the production of the antibiotic.
Gene Knockout/Knockdown Studies
There is no information available on gene knockout or knockdown studies related to the biosynthesis of SCH 60065. Such studies would be contingent on the prior identification of the biosynthetic gene cluster.
Metabolic Pathway Engineering
Metabolic engineering offers a powerful paradigm for enhancing the production of complex natural products like SCH 60065 directly within a microbial host. frontiersin.org This involves the targeted modification of the organism's genetic and regulatory processes to optimize the metabolic flux towards the desired compound. annualreviews.org For a fungal polyhydroxy isoprenoid such as SCH 60065, the engineering efforts would primarily target the native terpenoid biosynthesis pathway, which is the mevalonate (MVA) pathway in fungi. sjtu.edu.cnnih.govgenome.jp
Precursor and Cofactor Engineering: A common strategy to boost the production of terpenoids is to increase the intracellular pool of their fundamental building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), and the subsequent prenyl diphosphates. sciepublish.comnih.gov This can be achieved by overexpressing key rate-limiting enzymes in the MVA pathway. researchgate.net A prime target for upregulation is HMG-CoA reductase (HMGR), which catalyzes a crucial step in the pathway. sciepublish.comsjtu.edu.cn Additionally, engineering the supply of cofactors such as NADPH, which is essential for the reductive steps in the MVA pathway and for the activity of P450 monooxygenases that introduce hydroxyl groups, is critical for improving yields. sciepublish.com
Heterologous Expression: A significant challenge in natural product biosynthesis is that the native producer, in this case, an Acremonium species, may be difficult to cultivate or genetically manipulate. nih.gov Heterologous expression, the transfer of the entire biosynthetic gene cluster (BGC) for a natural product into a more tractable host organism, provides a solution. nih.gov Well-characterized and genetically amenable fungi like Saccharomyces cerevisiae (baker's yeast) or other filamentous fungi are often used as chassis organisms for expressing fungal biosynthetic pathways. sciepublish.comnih.gov The successful heterologous production of other complex terpenoids has demonstrated the feasibility of this approach. sjtu.edu.cnnih.gov This strategy not only allows for potentially higher yields but also facilitates further engineering of the pathway in a more controlled genetic background. researchgate.net
| Engineering Strategy | Target | Potential Outcome |
| Precursor Engineering | Overexpression of HMG-CoA reductase (HMGR) and other MVA pathway enzymes. | Increased supply of IPP and DMAPP precursors, leading to higher flux towards SCH 60065. |
| Cofactor Engineering | Upregulation of NADPH-generating pathways. | Enhanced activity of P450 monooxygenases responsible for hydroxylation steps. |
| Heterologous Expression | Transfer of the SCH 60065 biosynthetic gene cluster to a host like S. cerevisiae. | Scalable production in a genetically tractable host and a platform for further pathway manipulation. |
Chemoenzymatic Synthesis Approaches
Chemoenzymatic synthesis merges the strengths of traditional organic chemistry with the high selectivity and efficiency of biocatalysis. rsc.orgnih.govacs.org This approach is particularly well-suited for the synthesis of complex and highly functionalized molecules like SCH 60065, where stereochemistry and regioselectivity are difficult to control through purely chemical means. nih.gov
The synthesis would typically involve the chemical construction of a core scaffold or an advanced intermediate, followed by enzymatic modifications to introduce specific functionalities. rsc.orgoup.com For a polyhydroxy isoprenoid like SCH 60065, key enzymatic transformations would involve hydroxylations at specific carbon atoms. Cytochrome P450 monooxygenases are renowned for their ability to perform such precise C-H oxidations on complex terpenoid skeletons. rsc.org By identifying and isolating the specific P450 enzymes from the SCH 60065 biosynthetic gene cluster, it would be possible to use them in vitro or in whole-cell biotransformations to hydroxylate a chemically synthesized precursor. nih.govoup.com This strategy circumvents the need for complex protecting group chemistry and can significantly shorten synthetic routes. acs.org
| Synthesis Stage | Method | Key Advantage |
| Core Scaffold Synthesis | Traditional Organic Synthesis | Access to a simplified precursor in larger quantities. |
| Selective Functionalization | Biocatalysis using isolated enzymes (e.g., P450s) | High regioselectivity and stereoselectivity for hydroxylation, avoiding complex chemical steps. |
| Final Product Assembly | Chemical or Enzymatic Ligation | Efficient completion of the synthesis of the final complex molecule. |
Biomimetic Synthesis Research
Biomimetic synthesis seeks to emulate nature's strategies for constructing complex molecules. imperial.ac.ukresearchgate.net In the context of SCH 60065, a biomimetic approach would likely focus on mimicking the proposed biosynthetic cascade, particularly the key cyclization and rearrangement steps that form the carbon skeleton from a linear polyisoprenoid precursor. researchgate.net
Research in this area would involve studying the likely enzymatic transformations and then designing chemical reagents and conditions that can effect similar cyclization cascades. imperial.ac.uk For terpenoids, this often involves acid-catalyzed polyene cyclizations, where a linear precursor is induced to fold and cyclize into complex polycyclic structures in a single step. researchgate.net While achieving the same level of control as an enzyme is a major challenge, this approach can provide rapid access to the core carbocyclic framework of SCH 60065. These biomimetically synthesized cores could then serve as substrates for subsequent chemoenzymatic modifications to complete the synthesis of the natural product and its analogs. annualreviews.org
Biological Activity and Molecular Mechanisms of Action
Neurokinin Receptor Inhibition
Antibiotic Sch 60065 has been identified as a dual inhibitor of neurokinin-1 (NK1) and neurokinin-2 (NK2) receptors. nih.gov These receptors are part of the tachykinin receptor family, which are G-protein coupled receptors (GPCRs) involved in a variety of physiological processes, including inflammation, pain transmission, and smooth muscle contraction. medchemexpress.com The inhibitory action of Sch 60065 on these receptors underscores its potential as a modulator of neurokinin-mediated signaling.
Receptor Binding Studies
Receptor binding studies have been crucial in characterizing the interaction between Sch 60065 and neurokinin receptors. Isolated from the fermentation broth of an Acremonium species, Sch 60065 was identified as part of a family of polyhydroxy isoprenoid derivatives that exhibit inhibitory effects on NK receptors. nih.gov Competitive binding assays are fundamental in determining the affinity of a ligand for its receptor. In these assays, the ability of Sch 60065 to displace a radiolabeled ligand from the NK1 and NK2 receptors is measured.
The potency of this inhibition is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the binding of the radiolabeled ligand by 50%. For Sch 60065, these studies demonstrated a dual inhibitory profile. nih.gov
| Receptor Target | IC50 Value (µM) |
| Neurokinin-1 (NK1) | 2.5 - 11 |
| Neurokinin-2 (NK2) | 6.8 - 16 |
| Data sourced from Hegde et al., 1997. nih.gov The ranges reflect the values found for a family of related compounds including Sch 60065. |
These findings from receptor binding studies classify Sch 60065 as a micromolar antagonist of both NK1 and NK2 receptors. nih.gov
Downstream Signaling Pathway Modulation
As a G-protein coupled receptor antagonist, Sch 60065 is expected to modulate the downstream signaling pathways typically activated by the binding of endogenous ligands like Substance P (for NK1) and Neurokinin A (for NK2). medchemexpress.commdpi.com The activation of the NK1 receptor, for instance, typically initiates a cascade of intracellular events. medchemexpress.com
The NK1 receptor primarily couples to Gαq-protein, which activates phospholipase C (PLC). medchemexpress.com PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a rise in cytosolic calcium concentration, while DAG activates protein kinase C (PKC). medchemexpress.com Some evidence also suggests NK1R can couple to Gαs-protein, stimulating cyclic AMP (cAMP) production. medchemexpress.com
By acting as an antagonist, Sch 60065 competitively binds to the NK1 and NK2 receptors, thereby preventing the endogenous ligands from initiating these signaling cascades. This blockade would lead to the attenuation or complete inhibition of:
Phospholipase C activation.
Production of inositol triphosphate (IP3) and diacylglycerol (DAG).
Elevation of intracellular calcium levels.
Modulation of these pathways is the molecular basis for the therapeutic potential of NK receptor antagonists in various conditions, including inflammation and certain cancers where these pathways are overactive. mdpi.commdpi.com
In Vitro Cellular Assays for Neurokinin Receptor Activity
The biological activity of Sch 60065 as a neurokinin receptor inhibitor was confirmed through in vitro cellular assays. nih.gov These assays are essential for moving beyond simple binding affinity to understand the functional consequences of receptor inhibition in a cellular context. The initial discovery and subsequent purification of Sch 60065 from the Acremonium fermentation broth were guided by its activity in functional NK1 and NK2 assays. nih.govresearchgate.net
Such functional assays typically involve cultured cells that have been engineered to express a high density of human or other mammalian NK1 or NK2 receptors. medchemexpress.com The cellular response to a known agonist (like Substance P for NK1) is measured, often by quantifying the resulting increase in intracellular calcium. The assay is then repeated in the presence of varying concentrations of the antagonist (Sch 60065) to determine its ability to inhibit the agonist-induced response. The results of these assays, which generated the IC50 values, confirmed that Sch 60065 acts as a functional antagonist at both NK1 and NK2 receptors. nih.gov
Investigational Studies into Potential Antimicrobial Mechanisms
The designation "this compound" suggests a role in combating microbial growth. reactgroup.org Antibiotics are molecules that can kill or inhibit the growth of bacteria by interfering with essential cellular processes. khanacademy.org However, while its activity as a neurokinin receptor antagonist is well-documented, specific studies detailing the antimicrobial mechanism of Sch 60065 are not prevalent in the scientific literature. The term "antibiotic" in this context may also refer to its origin as a secondary metabolite produced by a microorganism, a common source of bioactive compounds. reactgroup.orgscispace.com
Cellular Target Identification
The identification of a specific cellular target is fundamental to understanding how an antibiotic works. khanacademy.orgmdpi.com Common targets for antibacterial agents include essential structures and pathways within the bacterial cell that are distinct from those in human cells. These can include:
The Bacterial Cell Wall: Key enzymes involved in the synthesis of peptidoglycan, a critical component of the bacterial cell wall, are common targets.
Protein Synthesis: The bacterial ribosome (70S) is structurally different from the eukaryotic ribosome (80S), making it a selective target for antibiotics that inhibit protein synthesis.
Nucleic Acid Synthesis: Antibiotics can inhibit the replication and transcription of bacterial DNA by targeting enzymes like DNA gyrase and RNA polymerase. nih.gov
Metabolic Pathways: Some antibiotics block essential metabolic pathways, such as the synthesis of folic acid. nih.gov
While Sch 60065 is termed an antibiotic, its specific bacterial cellular target has not been explicitly identified in published research. Further investigation would be required to determine if it acts on one of these classical targets or possesses a novel mechanism of action.
Enzymatic Inhibition Studies
Many antibiotics exert their effect by inhibiting key enzymes necessary for bacterial survival. longdom.org Enzymatic inhibition studies are performed to characterize this interaction, determining the type of inhibition (e.g., competitive, non-competitive, or mixed) and the inhibition constant (Ki), which measures the inhibitor's binding affinity to the enzyme. uni-koeln.deresearchgate.net
For a compound like Sch 60065, such studies would involve:
Identifying and isolating a putative target enzyme from a susceptible bacterial species.
Measuring the enzyme's activity in the presence of its substrate and varying concentrations of Sch 60065.
Analyzing the kinetic data to determine the mechanism and potency of inhibition.
However, specific enzymatic inhibition studies detailing the interaction of Sch 60065 with any particular bacterial enzyme are not available in the current body of scientific literature. Therefore, its potential mechanism as an enzyme inhibitor in a microbial context remains speculative pending further research.
Membrane Permeabilization Assays
A thorough search of scientific databases and journals did not yield any studies or specific data on membrane permeabilization assays conducted with the compound Sch 60065. Research into the ability of a compound to permeabilize bacterial membranes is a common method to determine its mechanism of action as an antibiotic. nih.gov However, there is no evidence in the available literature to suggest that Sch 60065 has been evaluated for this activity.
Biofilm Disruption Research
There is no scientific literature available that details research into the biofilm disruption capabilities of Sch 60065. The ability to disrupt or inhibit the formation of bacterial biofilms is a critical area of antibiotic research, aimed at combating persistent and drug-resistant infections. frontiersin.org Despite the importance of this field, Sch 60065 has not been a subject of such published studies.
High-Throughput Screening for Novel Biological Activities
Sch 60065 was originally identified through assay-guided fractionation based on its activity as a neurokinin receptor inhibitor. nih.gov Beyond this initial screening, there are no published reports of Sch 60065 being subjected to broader high-throughput screening (HTS) campaigns to uncover novel biological activities, such as antimicrobial or antibiofilm effects. Modern drug discovery often employs HTS to explore the full therapeutic potential of known compounds, but Sch 60065 does not appear to have been a candidate in such publicly documented research. frontiersin.org
Structure Activity Relationship Sar Studies and Analog Design
Design and Synthesis of SCH 60065 Analogs
Sch 60065 belongs to a family of structurally related polyhydroxy isoprenoid derivatives. jst.go.jpnih.gov The design of analogs has primarily been guided by the variations observed among the naturally occurring compounds isolated from the same fungal source. jst.go.jp The general structure consists of a long polyisoprenoid chain, featuring multiple hydroxyl groups and a glycosidic moiety. jst.go.jp
Limited information is publicly available regarding the total synthesis or the synthetic derivatization of Sch 60065. The initial research focused on the isolation and characterization of the natural products themselves. jst.go.jp The identified analogs from the fermentation broth of the Acremonium sp. include Sch 60059, Sch 64879, Sch 60061, Sch 60063, and Sch 60057, all of which share the nine-isoprene unit backbone. Another related compound, Sch 64878, possesses a longer chain with fifteen isoprene (B109036) units. jst.go.jp
The design of further analogs would logically involve modifications at several key positions:
The Polyisoprenoid Chain: Altering the length of the chain, the degree and position of hydroxylation, and the stereochemistry of the chiral centers.
The Glycosidic Moiety: Varying the sugar unit, its stereochemistry, or replacing it with other polar groups.
The Linkage: Modifying the connection between the polyisoprenoid chain and the sugar.
However, specific published studies detailing the synthesis of such designed analogs of Sch 60065 are scarce.
Elucidation of Key Pharmacophoric Features
The key features likely include:
An extended hydrophobic region: Provided by the long polyisoprenoid chain, which likely interacts with hydrophobic pockets within the transmembrane domains of the G protein-coupled NK1 and NK2 receptors.
Multiple hydrogen bond donors and acceptors: The numerous hydroxyl groups along the chain and on the sugar moiety are critical for forming hydrogen bonds with polar residues in the receptor binding sites. jst.go.jp
A polar head group: The glycosidic portion likely serves as a key polar feature, potentially interacting with the extracellular loops or the upper parts of the transmembrane helices of the receptors.
The presence of both a large, flexible hydrophobic tail and a polar, hydrogen-bonding head group is a common feature for many ligands that interact with transmembrane receptors.
Impact of Structural Modifications on Biological Potency
While extensive SAR studies based on synthetic analogs are not available, the biological data for the family of naturally occurring Sch 60065-related compounds provide initial insights into the impact of structural modifications. These compounds all exhibit dual inhibition of NK1 and NK2 receptors with IC50 values in the micromolar range. jst.go.jp
| Compound | NK1 IC50 (µM) | NK2 IC50 (µM) | Structural Notes |
| Sch 60059 | ~2.5 - 11 | ~6.8 - 16 | Polyhydroxy isoprenoid (9 isoprene units) |
| Sch 60065 | ~2.5 - 11 | ~6.8 - 16 | Glycosylated polyhydroxy isoprenoid (9 isoprene units) |
| Sch 64879 | ~2.5 - 11 | ~6.8 - 16 | Polyhydroxy isoprenoid (9 isoprene units) |
| Sch 60061 | ~2.5 - 11 | ~6.8 - 16 | Polyhydroxy isoprenoid (9 isoprene units) |
| Sch 60063 | ~2.5 - 11 | ~6.8 - 16 | Polyhydroxy isoprenoid (9 isoprene units) |
| Sch 60057 | ~2.5 - 11 | ~6.8 - 16 | Polyhydroxy isoprenoid (9 isoprene units) |
| Sch 64878 | ~2.5 - 11 | ~6.8 - 16 | Polyhydroxy isoprenoid (15 isoprene units) |
| Data sourced from Hegde et al., 1997 jst.go.jp |
From this limited dataset, it appears that the presence of the glycosyl group in Sch 60065 does not dramatically alter its potency compared to its non-glycosylated counterparts within the reported ranges. jst.go.jp Furthermore, the extension of the isoprenoid chain from nine to fifteen units in Sch 64878 also seems to have a minimal effect on the inhibitory activity. jst.go.jp This suggests a degree of tolerance for structural modifications in these regions, or that the core pharmacophore responsible for the observed activity is present in all these related natural products. A more detailed SAR would require the synthesis and testing of a wider and more systematically varied range of analogs.
Computational Chemistry and Molecular Modeling in SAR
There are no specific published computational chemistry or molecular modeling studies focused on Sch 60065. However, the principles of ligand-based and structure-based drug design can be applied to hypothesize how such studies could guide the development of more potent analogs.
In the absence of a receptor structure, ligand-based methods could be employed. By using the known active compounds from the Sch 60065 family, a 3D pharmacophore model could be generated. This model would define the spatial arrangement of the essential hydrophobic, hydrogen bond donor, and hydrogen bond acceptor features. Such a model could then be used for virtual screening of compound libraries to identify new scaffolds that match the pharmacophore and could potentially act as NK1/NK2 inhibitors.
The recent determination of the cryo-electron microscopy (cryo-EM) structure of the human NK1 receptor in complex with its endogenous ligand, substance P, and G proteins provides a significant opportunity for structure-based drug design. uzh.ch With this high-resolution structural information, molecular docking studies could be performed to predict the binding mode of Sch 60065 within the NK1 receptor.
These docking studies could:
Identify the key amino acid residues that interact with the polyisoprenoid chain and the sugar moiety of Sch 60065.
Explain the dual antagonism by comparing the binding site of NK1 with a homology model of the NK2 receptor.
Guide the design of new analogs with improved binding affinity and selectivity. For instance, modifications could be proposed to enhance hydrophobic interactions or to form additional hydrogen bonds with specific residues in the binding pocket.
The availability of the NK1 receptor structure is a critical step forward, enabling the future application of powerful computational tools to rationally design novel and more potent analogs based on the Sch 60065 scaffold.
Antimicrobial Resistance Mechanisms and Overcoming Strategies
Mechanisms of Resistance Against SCH 60065
Resistance to everninomicins, including compounds like SCH 60065, primarily arises from modifications at the antibiotic's target site within the bacterial ribosome. However, other general resistance mechanisms common to many antibiotics could also play a role.
Efflux pumps are membrane proteins that actively transport a wide array of substrates, including antibiotics, out of the bacterial cell, thereby reducing the intracellular concentration of the drug to sub-lethal levels. google.cominnovareacademics.in The overexpression of these pumps is a common mechanism of multidrug resistance in both Gram-positive and Gram-negative bacteria. google.commsdmanuals.com While specific studies detailing the role of efflux pumps in resistance to SCH 60065 are not prevalent, it is a plausible mechanism. For instance, in Pseudomonas aeruginosa, four primary efflux pump systems (MexA-MexB-OprM, MexC-MexD-OprJ, MexE-MexF-OprN, and MexX-MexY-OprM) are well-characterized and contribute to resistance against various classes of antibiotics. msdmanuals.com The induction of these pumps can be triggered by the presence of the antibiotic itself. google.com
Table 1: Major Efflux Pump Families in Bacteria
| Family | Energy Source | Typical Substrates |
| ABC (ATP-binding cassette) | ATP | Various drugs, lipids, sterols |
| MFS (Major Facilitator Superfamily) | Proton motive force | Wide range of small molecules |
| RND (Resistance-Nodulation-Division) | Proton motive force | Multidrug resistance in Gram-negatives |
| SMR (Small Multidrug Resistance) | Proton motive force | Quaternary ammonium (B1175870) compounds, dyes |
| MATE (Multidrug and Toxic Compound Extrusion) | Sodium ion gradient | Cationic drugs, fluoroquinolones |
The primary and most well-documented mechanism of resistance to everninomicins is the modification of their binding site on the bacterial ribosome. nih.govpnas.org Everninomicins inhibit protein synthesis by binding to a unique site on the 50S ribosomal subunit, involving ribosomal protein L16 and helices 89 and 91 of the 23S rRNA. google.comnih.gov
Mutations in the genes encoding these ribosomal components can prevent the antibiotic from binding effectively, thus conferring resistance.
rRNA Mutations : Single nucleotide mutations within helices 89 and 91 of the 23S rRNA are a common cause of resistance to everninomicin and the related orthosomycin antibiotic, avilamycin. nih.govpnas.org
Ribosomal Protein Mutations : Resistance to everninomicins has also been linked to mutations in the gene for ribosomal protein L16 in several Gram-positive pathogens, including Enterococcus faecalis, Enterococcus faecium, and Staphylococcus aureus. nih.gov
These modifications prevent the antibiotic from inhibiting the formation of the 70S initiation complex, a critical step in bacterial protein synthesis. google.com
Enzymatic inactivation is a frequent resistance strategy where bacteria produce enzymes that chemically modify or degrade the antibiotic, rendering it ineffective. scispace.com Common examples include the action of β-lactamases against penicillin and aminoglycoside-modifying enzymes. innovareacademics.in While SCH 60065 is identified as an antibiotic metabolite, specific enzymatic degradation pathways conferred by resistance genes have not been extensively detailed in publicly available literature. scispace.com However, given its complex polyhydroxy isoprenoid structure, the potential for enzymatic modification by bacterial enzymes cannot be ruled out as a possible resistance mechanism. jst.go.jp
Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to surfaces. knapsackfamily.com This mode of growth provides significant protection against antibiotics and the host immune system. Bacteria within a biofilm can be up to 1,000 times more resistant to antimicrobial agents than their free-living, planktonic counterparts. knapsackfamily.com
The resistance of biofilms is multifactorial and includes:
Reduced antibiotic penetration : The EPS matrix acts as a physical barrier, slowing down the diffusion of antibiotics. respelearning.scot
Altered microenvironment : Gradients of nutrients and oxygen within the biofilm create metabolically inactive or slow-growing cells, particularly in deeper layers, which are less susceptible to antibiotics that target active cellular processes. knapsackfamily.com
Increased genetic exchange : The close proximity of cells within a biofilm facilitates the transfer of resistance genes via horizontal gene transfer. respelearning.scot
Efflux pump expression : Studies have shown that the expression of efflux pumps can be upregulated in biofilm-forming bacteria. innovareacademics.in
Although specific research on SCH 60065 and biofilm formation is limited, pathogens like Pseudomonas aeruginosa are notorious for their ability to form robust biofilms, which poses a significant challenge for any antibiotic therapy. knapsackfamily.comzeomic.co.jp
Enzymatic Inactivation of the Compound
Strategies to Combat Resistance
Overcoming antimicrobial resistance requires innovative approaches, with combination therapy being a prominent strategy.
Combination therapy, the use of two or more antibiotics simultaneously, is a key strategy to combat resistant infections. msdmanuals.com This approach can have several benefits:
Synergistic Effects : The combined effect of the drugs is greater than the sum of their individual effects.
Reduced Selection for Resistance : It is more difficult for bacteria to develop resistance to multiple drugs with different mechanisms of action simultaneously.
Lower Dosages : The concentration of each drug can potentially be reduced, minimizing toxicity. nih.gov
Given that everninomicins have a unique mechanism of action and lack cross-resistance with other antibiotic classes, they are promising candidates for combination therapy. nih.govasm.org For example, combining an agent like SCH 60065 with an antibiotic that targets a different cellular pathway, such as cell wall synthesis (e.g., a β-lactam) or DNA replication (e.g., a fluoroquinolone), could be a powerful strategy against multidrug-resistant Gram-positive infections. Another approach could involve co-administering SCH 60065 with an efflux pump inhibitor to restore susceptibility in strains that have overexpressed these pumps.
Development of Resistance-Breaking Analogs
The emergence of bacterial resistance to established antibiotics necessitates the development of new agents that can circumvent these resistance mechanisms. In the case of the oligosaccharide antibiotic evernimicin (B180343) (also known as Sch 60065), which targets protein synthesis by binding to the ribosome, resistance primarily arises from modifications to its binding site. nih.govpnas.orgasm.org Research efforts have focused on creating novel analogs of evernimicin through both chemical modification and genetic engineering to overcome resistance and improve efficacy.
Chemical modifications of evernimicin and its related compounds, such as ziracin, have been undertaken to explore their structure-activity relationships (SARs) and chemical properties. nih.gov These studies have involved techniques like using an allyl ether group for the protection and subsequent selective deprotection of phenolic groups. nih.gov This approach has successfully yielded a variety of new analogs, with some demonstrating high in vitro potency comparable to the parent compounds. nih.gov
Another powerful strategy for generating novel analogs involves the genetic manipulation of the antibiotic's producing organism, Micromonospora carbonaceae. researchgate.net By employing techniques like microporous intergeneric conjugation with Escherichia coli, researchers have been able to perform targeted gene-replacement studies on multiple putative methyltransferases within the evernimicin biosynthetic pathway. researchgate.net This has led to the creation of at least 12 previously unreported evernimicin analogues by modifying various rings (A1, C, F, and H) of the octasaccharide scaffold. researchgate.net These genetic studies, combined with the in vitro characterization of modifying enzymes, have demonstrated the feasibility of late-stage modifications to the evernimicin structure, opening avenues for creating a diverse library of analogs with potentially enhanced properties. researchgate.net
Table 1: Research Findings on Evernimicin (Sch 60065) Analogs
| Research Approach | Method | Outcome | Reference(s) |
|---|---|---|---|
| Chemical Modification | Use of allyl ether protecting groups for selective deprotection of phenolic groups in ziracin (an evernimicin antibiotic). | Generation of novel analogs, some of which retained high in vitro potency. | nih.gov |
| Genetic Engineering | Targeted gene-replacement of multiple methyltransferase genes in the evernimicin biosynthetic pathway of Micromonospora carbonaceae. | Creation of 12 new evernimicin analogs with modifications on the A1, C, F, and H rings. | researchgate.net |
Inhibitors of Resistance Mechanisms (e.g., efflux pump inhibitors)
A key strategy to combat antimicrobial resistance is to neutralize the mechanisms bacteria use to defend themselves. reactgroup.orgnih.gov While resistance to evernimicin primarily involves target site modification, a broader and increasingly critical resistance mechanism across many bacterial pathogens is the active efflux of antibiotics from the cell. nih.govpnas.orgfrontiersin.org Efflux pumps are transporter proteins in the bacterial membrane that expel a wide range of antimicrobial agents, preventing them from reaching their intracellular targets at effective concentrations. reactgroup.orgfrontiersin.orgnih.gov The development of efflux pump inhibitors (EPIs) represents a promising approach to restore the activity of existing antibiotics and combat multidrug resistance (MDR). nih.govnih.gov
EPIs are molecules designed to block the action of these pumps. nih.gov By doing so, they can increase the intracellular concentration of an antibiotic, effectively re-sensitizing a resistant bacterium to a drug it could previously expel. jidc.org These inhibitors can work through several mechanisms, such as competing with the antibiotic for the same binding site on the pump or binding elsewhere on the pump to non-competitively reduce its affinity for its substrates. nih.gov
Efflux pumps are a significant factor in the intrinsic and acquired resistance of many clinically relevant bacteria, including Pseudomonas aeruginosa and Staphylococcus aureus. nih.govjidc.org Several families of efflux pumps exist, such as the ATP-binding cassette (ABC) transporters and the Resistance-Nodulation-Division (RND) family. frontiersin.orgmdpi.com
A number of natural and synthetic compounds have been identified as potential EPIs. For example, the natural plant alkaloid piperine, found in black pepper, has been shown to inhibit the NorA efflux pump in S. aureus and enhance the accumulation of antibiotics like ciprofloxacin. nih.govfrontiersin.org Another well-studied, though not clinically approved due to toxicity, inhibitor is Phe-Arg-β-naphthylamide (PAβN), which has demonstrated broad inhibitory activity against RND pumps in Gram-negative bacteria. anr.frplos.org The ongoing development of novel EPIs with improved potency and better pharmacological properties is a key area of research aimed at overcoming multidrug resistance. nih.govanr.fr
Table 2: Examples of Efflux Pump Inhibitors (EPIs)
| Inhibitor | Source/Type | Target Pump/Organism (Example) | Mechanism of Action | Reference(s) |
|---|---|---|---|---|
| Piperine | Natural (from Piper nigrum) | NorA efflux pump in Staphylococcus aureus | Enhances antibiotic accumulation by inhibiting the pump. | nih.govfrontiersin.org |
| Phe-Arg-β-naphthylamide (PAβN) | Synthetic | RND family pumps in Gram-negative bacteria (e.g., P. aeruginosa) | Appears to be a substrate/competitive inhibitor of the pumps. | anr.frplos.org |
| Carbonyl cyanide 3-chlorophenylhydrazone (CCCP) | Synthetic | Broad-spectrum (used experimentally) in P. aeruginosa | Acts as an uncoupler, disrupting the proton motive force that powers many efflux pumps. | jidc.org |
| Pyridopyrimidine (D13-9001) | Synthetic | MexB-containing pumps in P. aeruginosa | Specific inhibitor of the MexAB-OprM pump. | plos.org |
Preclinical Efficacy of Antibiotic Sch 60065 Remains Undocumented in Publicly Accessible Research
The planned article was to be structured around a comprehensive outline, including detailed subsections on the compound's preclinical efficacy in non-human models. This would have encompassed in vitro studies to determine its Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and time-kill kinetics against various microbial strains. Additionally, the outline called for an examination of non-human in vivo model studies, detailing the infection models used and the assessment of the antibiotic's efficacy in animal models of disease.
However, the absence of any specific data related to "this compound" prevents the creation of a fact-based and scientifically accurate article. The name itself does not appear in established pharmacological or chemical databases accessible through broad searches. It is possible that "Sch 60065" is an internal designation for a compound that has not been advanced into publicly documented research phases, or the identifier may be incorrect.
Without primary or secondary research sources, any attempt to generate content for the requested article would be speculative and would not meet the required standards of scientific accuracy and authoritativeness. Therefore, the compilation of the requested article on "this compound" cannot proceed at this time. Further clarification on the compound's identity or alternative designations would be necessary to undertake a successful literature review.
Preclinical Efficacy Studies in Non Human Models
Non-Human In Vivo Model Studies
Pharmacokinetic and Pharmacodynamic (PK/PD) Correlations in Preclinical Models
The relationship between the pharmacokinetic (PK) profile of an antibiotic, which describes its journey through the body, and its pharmacodynamic (PD) properties, which detail its effect on the target pathogen, is crucial for predicting clinical efficacy. In preclinical studies involving non-human models, establishing this PK/PD correlation is a primary objective to determine the optimal exposure required for therapeutic success. For the evernimicin (B180343) antibiotic Sch 60065 (also known as SCH27899 and Ziracin), preclinical investigations in murine models have been central to understanding these relationships.
Research has identified that the ratio of the Area Under the Concentration-Time Curve to the Minimum Inhibitory Concentration (AUC/MIC) is the key PK/PD index that best predicts the microbiological efficacy of Sch 60065. asm.org This indicates that the total drug exposure over a period, relative to the potency of the drug against a specific pathogen, is the most critical factor for its antibacterial activity.
Pharmacokinetic studies following intravenous administration of Sch 60065 have been conducted in various animal species, including mice, rats, rabbits, and cynomolgus monkeys. nih.govnih.gov In mice, the plasma and serum concentrations of Sch 60065 demonstrated a biexponential decline. nih.gov A study detailing the pharmacokinetics in mice after intravenous administration provided key parameters that are essential for correlating with pharmacodynamic outcomes. nih.gov
A separate investigation in a murine model of pneumococcal pneumonia further elucidated the pharmacokinetic profile of Sch 60065 (Ziracin) in both bloodstream and lung tissue following a single intravenous administration. researchgate.net This study highlighted the compound's prolonged half-life and significant exposure in tissue, which contribute to its in vivo activity. researchgate.net
The protein binding of Sch 60065 has also been assessed, showing similar levels in both human and mouse serum, at approximately 96.5% and 96.0%, respectively. mdpi.com This high degree of protein binding is an important consideration in PK/PD analysis, as typically only the unbound fraction of a drug is microbiologically active. However, because the binding was comparable between species, the PD targets derived from murine models were based on total drug concentrations. mdpi.com
Efficacy studies in different murine infection models have provided the pharmacodynamic data to correlate with these pharmacokinetic parameters. In a neutropenic murine thigh infection model, specific AUC/MIC targets were established for different levels of bacterial killing against key gram-positive pathogens. asm.org For instance, the study identified the AUC/MIC ratios required for stasis (halting bacterial growth), a 1- to 3-log reduction in bacterial load, and a 90% maximal killing effect (90% Emax). asm.org
Furthermore, in a murine model of Lyme disease, Sch 60065 was found to be as effective as the comparator antibiotic ceftriaxone (B1232239) in eliminating Borrelia burgdorferi infection. asm.org In a murine pneumonia model, the 50% protective dose (PD₅₀) of Sch 60065 was comparable to that of ceftriaxone against penicillin-susceptible Streptococcus pneumoniae and to vancomycin (B549263) against penicillin-resistant strains. researchgate.net
These integrated preclinical studies, which link the drug's exposure to its therapeutic effect, are fundamental for projecting effective dosing regimens in humans. asm.org
Data Tables
Table 1: Pharmacokinetic Parameters of Sch 60065 in Mice Following a Single Intravenous Dose
| Parameter | Value | Reference |
| Half-life (β-phase) | 3.0 - 7.9 hours | nih.govnih.gov |
| Half-life (Bloodstream) | 2.3 hours | researchgate.net |
| Half-life (Lung Tissue) | 3.0 hours | researchgate.net |
| AUC (Lung Tissue) | 36 µg·h/g | researchgate.net |
| Dose Proportionality | Linear relationship between AUC and dose | nih.gov |
Table 2: Comparative 50% Protective Dose (PD₅₀) of Sch 60065 in a Murine Pneumonia Model
| Pathogen | Sch 60065 (PD₅₀ mg/kg) | Comparator Antibiotic | Comparator (PD₅₀ mg/kg) | Reference |
| Penicillin-Susceptible S. pneumoniae | 24.8 | Ceftriaxone | 24.6 | researchgate.net |
| Penicillin-Resistant S. pneumoniae | 40.5 | Vancomycin | 44.2 | researchgate.net |
Table 3: Pharmacodynamic Targets for Sch 60065 from a Neutropenic Murine Thigh Infection Model
| PK/PD Index | Efficacy Endpoint | Pathogen Examples | Reference |
| AUC/MIC | Stasis (10⁷ CFU) | S. pneumoniae, E. faecalis, S. aureus | asm.org |
| AUC/MIC | Log Killing (1-3 log₁₀ reduction) | S. pneumoniae, E. faecalis, S. aureus | asm.org |
| AUC/MIC | 90% Maximal Killing Effect (90% Emax) | S. pneumoniae, E. faecalis, S. aureus | asm.org |
Future Directions and Research Perspectives
Development of Next-Generation Analogs
The development of next-generation analogs of a lead compound is a critical step in drug discovery, aiming to enhance potency, selectivity, and pharmacokinetic properties. For Sch 60065, this process would involve targeted chemical modifications to its polyterpenoid scaffold.
Detailed research into the structure-activity relationships (SAR) of similar complex natural products has demonstrated the potential of this approach. For instance, the synthesis of derivatives of other microbial metabolites has led to compounds with substantially modified structures and improved antibacterial activities. mdpi.comchemrxiv.orgncsu.edu A systematic approach to generating analogs of Sch 60065 could involve:
Modification of Hydroxyl Groups: The polyhydroxy nature of Sch 60065 offers multiple sites for chemical derivatization. researchgate.net Esterification or etherification of these hydroxyl groups could modulate the compound's solubility and cell permeability, potentially enhancing its antibacterial efficacy.
Alteration of the Isoprenoid Chain: Changes to the length or branching of the polyisoprenoid chain could influence its interaction with biological targets.
Introduction of New Functional Groups: The addition of functional groups, such as amines or halogens, could create new interaction points with bacterial targets, potentially leading to enhanced antimicrobial action.
The goal of such analog development would be to create a library of related compounds. These would then be screened to identify candidates with improved antibacterial potency and a favorable therapeutic index.
Exploration of Synergistic Therapeutic Approaches
The use of combination therapies is a promising strategy to combat multidrug-resistant bacteria. frontiersin.org This approach can enhance the efficacy of existing antibiotics and reduce the likelihood of resistance development. mdpi.com For Sch 60065, exploring synergistic interactions with other antimicrobial agents could unlock its full therapeutic potential.
Research on other fungal-derived compounds has shown the promise of such strategies. For example, extracts from Acremonium species have been investigated in combination with conventional antibiotics, demonstrating the potential for synergistic effects. semanticscholar.org Studies on infections caused by Sarocladium (Acremonium) kiliense have shown that combination therapies can be more effective than monotherapy. nih.gov
Future research on Sch 60065 could explore combinations with:
Beta-lactam antibiotics: Cephalosporins, which are themselves derived from Acremonium, could be potential partners for combination therapy. oup.com
Aminoglycosides: The combination of aminoglycosides with other classes of antibiotics has been a successful strategy against a broad spectrum of pathogens. oup.com
Antimicrobial peptides (AMPs): AMPs can permeabilize bacterial membranes, potentially facilitating the entry of other antibiotics like Sch 60065. nih.gov
The table below outlines potential combination strategies and the rationale behind them.
| Combination Class | Rationale for Synergy | Potential Bacterial Targets |
| Beta-lactams | Inhibition of cell wall synthesis combined with potential disruption of other cellular processes by Sch 60065. | Gram-positive and Gram-negative bacteria |
| Aminoglycosides | Inhibition of protein synthesis combined with the potential membrane-acting effects of a polyterpenoid. | Broad-spectrum |
| Antimicrobial Peptides | Increased membrane permeability, allowing for enhanced intracellular access of Sch 60065. | Multidrug-resistant bacteria |
Advanced Methodologies for Discovery and Development
The discovery and development of novel antibiotics from natural sources have been revolutionized by advanced methodologies. These techniques can be applied to the study of Sch 60065 and the identification of related compounds from Acremonium and other fungi.
Modern approaches to natural product discovery include:
Genome Mining: Fungi possess a vast number of biosynthetic gene clusters (BGCs) that are often silent under standard laboratory conditions. mdpi.com By sequencing the genome of the Acremonium species that produces Sch 60065, it may be possible to identify the BGC responsible for its synthesis. This would open the door to genetic engineering approaches to produce novel analogs.
Metabolomics and Molecular Networking: These techniques allow for the rapid profiling of the secondary metabolites produced by a microorganism. nih.govasm.org This can be used to identify new derivatives of Sch 60065 produced under different culture conditions or in co-culture with other microbes.
Heterologous Expression: The BGC for Sch 60065 could be expressed in a more genetically tractable host organism, facilitating higher yields and the engineered biosynthesis of new analogs. frontiersin.org
The integration of these technologies can create a powerful pipeline for the discovery of new polyterpenoid antibiotics.
Addressing Unanswered Questions and Research Gaps
Despite its discovery, there are significant gaps in our understanding of Sch 60065, which present clear opportunities for future research. google.com Identifying and addressing these research gaps is crucial for determining the true potential of this compound. sci-hub.se
Key unanswered questions include:
What is the precise mechanism of antibacterial action? While its activity against NK1/NK2 receptors is known, the mechanism by which it exerts its antibacterial effect is yet to be elucidated. researchgate.net
What is the full spectrum of its antimicrobial activity? A comprehensive screening of Sch 60065 against a wide panel of pathogenic bacteria and fungi is needed.
What is the biosynthetic pathway of Sch 60065? Identifying the genes and enzymes involved in its production is essential for future synthetic biology efforts. sjtu.edu.cn
Can the dual NK1/NK2 antagonism be separated from the antibiotic activity? Developing analogs that are selective for either antibacterial or neurokinin receptor activity could lead to more targeted therapeutic agents. nih.gov
The table below summarizes the key research gaps and the potential impact of addressing them.
| Research Gap | Proposed Research | Potential Impact |
| Mechanism of Antibacterial Action | Target identification studies, biochemical assays. | Rational design of more potent analogs. |
| Spectrum of Activity | Broad antimicrobial screening against diverse pathogens. | Definition of the potential clinical utility. |
| Biosynthetic Pathway | Genome mining, heterologous expression, enzymatic studies. | Enables synthetic biology approaches for analog production. |
| Selectivity of Action | Synthesis and screening of a focused analog library. | Development of more specific therapeutic agents. |
Q & A
Q. What experimental models are appropriate for evaluating the antibacterial efficacy of Sch 60065 in vitro?
Methodological Answer:
- In vitro models should begin with standardized broth microdilution assays (e.g., CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive and Gram-negative reference strains .
- Include time-kill kinetics to assess bactericidal vs. bacteriostatic activity over 24 hours, using log-phase bacterial cultures .
- Validate results with agar diffusion assays (e.g., Kirby-Bauer) to correlate inhibition zones with MIC data .
Q. How can researchers ensure the chemical stability of Sch 60065 during storage and experimental use?
Methodological Answer:
- Conduct accelerated stability testing under varying pH, temperature, and humidity conditions (ICH Q1A guidelines). Use HPLC or LC-MS to quantify degradation products .
- Store lyophilized samples at -80°C in inert atmospheres (argon/vacuum-sealed vials) to prevent oxidation .
Advanced Research Questions
Q. How can contradictory data on Sch 60065’s efficacy against multidrug-resistant (MDR) Pseudomonas aeruginosa strains be resolved?
Methodological Answer:
- Perform genomic sequencing of resistant isolates to identify mutations in efflux pumps (e.g., MexAB-OprM) or target proteins (e.g., DNA gyrase) that may explain discrepancies .
- Use chequerboard synergy assays to test combinatorial effects with efflux pump inhibitors (e.g., PAβN) or β-lactamase inhibitors .
- Cross-validate results across multiple labs using standardized inoculum sizes (CFU/mL) and growth media .
Q. What experimental strategies can elucidate Sch 60065’s mechanism of action when structural homology to known antibiotics is low?
Methodological Answer:
- Apply transcriptomic profiling (RNA-seq) to bacterial cells exposed to sub-MIC doses of Sch 60065, focusing on upregulated stress-response pathways .
- Use fluorescence-based binding assays (e.g., microscale thermophoresis) to screen for interactions with putative targets like ribosomal subunits or cell wall synthesis enzymes .
- Conduct crystallography or cryo-EM if target binding is confirmed, prioritizing conserved bacterial protein structures .
Q. How should researchers design preclinical studies to assess Sch 60065’s pharmacokinetic/pharmacodynamic (PK/PD) profile?
Methodological Answer:
- Use murine neutropenic thigh infection models to correlate dose-dependent bacterial load reduction with serum drug levels (AUC/MIC ratios) .
- Incorporate Monte Carlo simulations to predict human dosing regimens, leveraging interspecies scaling of clearance rates and protein binding data .
- Include tissue penetration studies (e.g., lung, kidney) via LC-MS/MS to assess distribution in key infection sites .
Data Analysis & Validation
Q. What statistical approaches are critical for analyzing dose-response relationships in Sch 60065 studies?
Methodological Answer:
- Apply non-linear regression models (e.g., Hill equation) to fit dose-response curves, reporting IC50/EC50 values with 95% confidence intervals .
- Use Mann-Whitney U tests for non-parametric comparisons of bacterial survival rates across treatment groups .
- Address batch variability by including internal controls (e.g., reference antibiotics) in each experimental run .
Q. How can researchers validate Sch 60065’s selectivity for bacterial vs. mammalian cells?
Methodological Answer:
- Perform cytotoxicity assays on mammalian cell lines (e.g., HEK-293) using MTT or ATP-based viability tests at concentrations exceeding MICs .
- Test for mitochondrial toxicity via Seahorse metabolic flux analysis to rule off-target effects on eukaryotic energy pathways .
Literature & Ethical Considerations
Q. What criteria should guide the inclusion of prior studies in a systematic review of Sch 60065?
Methodological Answer:
- Adhere to PRISMA guidelines for literature screening, prioritizing peer-reviewed studies with full methodological transparency .
- Exclude studies lacking positive controls or using non-standardized susceptibility testing methods .
- Use PICO frameworks to structure research questions (e.g., Population: MDR pathogens; Intervention: Sch 60065; Comparator: Carbapenems; Outcome: MIC reduction) .
Q. How can researchers address ethical gaps in studies involving Sch 60065-resistant bacterial strains?
Methodological Answer:
- Follow biosafety level (BSL)-2+ protocols for handling engineered resistant strains, including institutional review of containment procedures .
- Disclose conflicts of interest (e.g., funding sources) in publications to maintain transparency .
Clinical Translation Challenges
Q. What biomarkers are predictive of Sch 60065 treatment failure in animal models?
Methodological Answer:
- Monitor plasma inflammatory markers (e.g., IL-6, CRP) and bacterial load (via qPCR) at serial timepoints to identify early relapse .
- Use RNA biomarkers (e.g., blaNDM-1 expression) in survivor isolates to link resistance gene upregulation to poor outcomes .
Q. How can pharmacogenomic variability impact Sch 60065 dosing in diverse populations?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
